molecular formula C21H24ClN3O B15004925 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone CAS No. 889944-99-4

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B15004925
CAS No.: 889944-99-4
M. Wt: 369.9 g/mol
InChI Key: FOJRNYUTBTVDFE-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an indole moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3-chlorophenyl group through a nucleophilic substitution reaction.

    Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from indole-2-carboxylic acid or similar precursors.

    Coupling Reaction: The piperazine intermediate is then coupled with the indole derivative using a suitable coupling agent, such as carbodiimides, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antipsychotic, antidepressant, and anxiolytic agent.

    Biological Studies: Used in studies related to neurotransmitter modulation and receptor binding.

    Pharmacology: Explored for its effects on central nervous system receptors, particularly serotonin and dopamine receptors.

    Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with central nervous system receptors. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and psychotic states. The compound’s binding to these receptors can influence neurotransmitter release and reuptake, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of the indole moiety. This structural configuration may confer distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Properties

CAS No.

889944-99-4

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C21H24ClN3O/c1-16-13-17-5-2-3-8-20(17)25(16)21(26)15-23-9-11-24(12-10-23)19-7-4-6-18(22)14-19/h2-8,14,16H,9-13,15H2,1H3

InChI Key

FOJRNYUTBTVDFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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